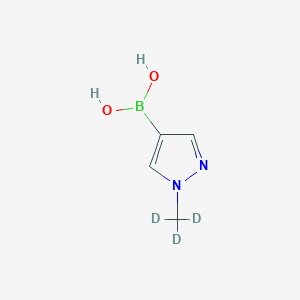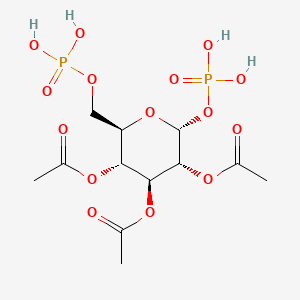
alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate: is a derivative of glucose, a simple sugar that plays a crucial role in energy metabolism. This compound is characterized by the presence of two phosphate groups and four acetate groups, making it a highly phosphorylated and acetylated molecule. It is used in various biochemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate typically involves the phosphorylation of glucose followed by acetylation. The process can be summarized as follows:
Phosphorylation: Glucose is first phosphorylated at the 1 and 6 positions using phosphoric acid or a phosphorylating agent such as phosphorus oxychloride (POCl3) under acidic conditions.
Acetylation: The phosphorylated glucose is then acetylated at the 2, 3, and 4 positions using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the phosphate groups, converting them to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the acetate groups.
科学的研究の応用
Chemistry:
- Used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
- Serves as a model compound for studying phosphorylation and acetylation reactions.
Biology:
- Investigated for its role in cellular metabolism and energy production.
- Used in studies of enzyme kinetics and substrate specificity.
Medicine:
- Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its role in metabolic disorders and potential therapeutic applications.
Industry:
- Utilized in the production of biodegradable polymers and materials.
- Employed in the formulation of specialty chemicals and additives.
作用機序
The mechanism by which alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate exerts its effects involves its interaction with various enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in phosphorylation and acetylation reactions, influencing cellular processes such as energy production and signal transduction. Its molecular targets include kinases and phosphatases, which regulate the addition and removal of phosphate groups, respectively.
類似化合物との比較
Alpha-D-Glucose 1,6-bisphosphate: Lacks the acetyl groups present in alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate.
Alpha-D-Glucose 1-phosphate: Contains only one phosphate group and no acetyl groups.
Alpha-D-Glucose 6-phosphate: Phosphorylated only at the 6 position and lacks acetyl groups.
Uniqueness: this compound is unique due to its multiple phosphorylation and acetylation, which confer distinct chemical properties and reactivity. This makes it particularly valuable in biochemical research and industrial applications where specific functionalization is required.
特性
分子式 |
C12H20O15P2 |
|---|---|
分子量 |
466.23 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phosphonooxy-2-(phosphonooxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C12H20O15P2/c1-5(13)23-9-8(4-22-28(16,17)18)26-12(27-29(19,20)21)11(25-7(3)15)10(9)24-6(2)14/h8-12H,4H2,1-3H3,(H2,16,17,18)(H2,19,20,21)/t8-,9-,10+,11-,12-/m1/s1 |
InChIキー |
FLOLBCKWSCGXAW-RMPHRYRLSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OP(=O)(O)O)COP(=O)(O)O |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OP(=O)(O)O)COP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


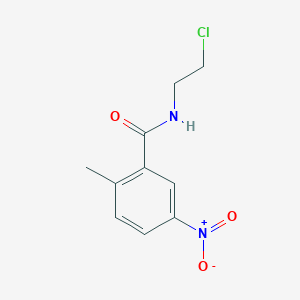

![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
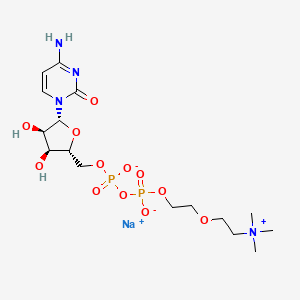
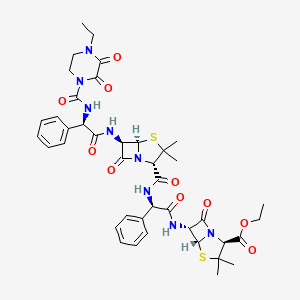
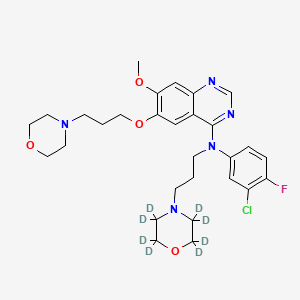
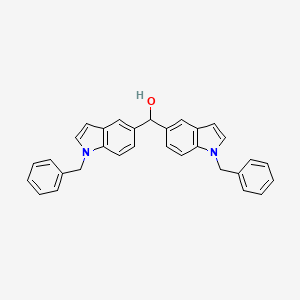
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
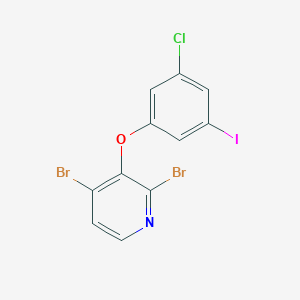

![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)

